Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate
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Overview
Description
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with a suitable ester, followed by cyclization and reduction steps . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the naphthyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.
Substitution: Substitution reactions, particularly with arylboronic acids, can introduce different substituents onto the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for cross-coupling reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions with arylboronic acids can yield monoarylated or diarylated naphthyridine derivatives .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,8-Naphthyridine
Uniqueness
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of the ester functional group. This uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other naphthyridine derivatives .
Biological Activity
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate (CAS: 2126162-88-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.22 g/mol
- Purity : Typically ≥95% in commercial preparations .
Synthesis
The synthesis of this compound involves several steps starting from readily available naphthyridine derivatives. The synthetic route often utilizes nucleophilic substitutions and cyclization reactions to construct the naphthyridine framework. A notable method includes the use of acylation followed by cyclization to yield the desired product with high efficiency .
Pharmacological Properties
This compound exhibits a range of biological activities:
- CNS Activity : Preliminary studies indicate that compounds with a naphthyridine scaffold can act as negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders. Specifically, this compound has shown promising results in binding assays targeting mGlu2 receptors .
- Antitumor Activity : Research has demonstrated that derivatives of naphthyridine can inhibit cancer cell proliferation. For instance, compounds derived from tetrahydronaphthyridine structures have been evaluated for their effects on human tumor cell lines such as HeLa and HCT116. In vitro studies reported IC50 values indicating effective inhibition of cellular proliferation .
- Kinase Inhibition : Some studies have highlighted the ability of naphthyridine derivatives to inhibit receptor tyrosine kinases involved in angiogenesis and tumor progression. In particular, the compound has shown activity against VEGFR-2 kinase with an IC50 value of approximately 1.46 µM .
Case Studies
A few notable case studies have explored the pharmacological potential of this compound:
- Study on mGluR Modulation : A study focused on synthesizing radiolabeled variants of this compound for PET imaging applications demonstrated its selectivity for mGlu2 receptors in rat brain sections. The findings suggested that this compound could serve as a valuable tool for imaging and understanding CNS-related pathologies .
- Anticancer Efficacy : Another investigation assessed the effects of this compound on colorectal carcinoma xenografts in mice. Results indicated significant reductions in tumor growth rates when administered orally over specified dosing schedules .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)8-3-2-7-4-5-11-6-9(7)12-8/h2-3,11H,4-6H2,1H3 |
InChI Key |
MDHWILCUHZPVHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(CCNC2)C=C1 |
Origin of Product |
United States |
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